Frentizole (CAS 26130-02-9) is a precisely substituted benzothiazolyl urea (1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea) that serves as a highly versatile pharmacological scaffold and procurement baseline . Originally characterized as a non-toxic immunosuppressive and antiviral agent, it has become a critical procurement target in neuropharmacology as a foundational, blood-brain barrier (BBB) permeable inhibitor of the amyloid-beta binding alcohol dehydrogenase (ABAD/17β-HSD10) interaction [1]. Furthermore, its unique tubulin-binding properties at the colchicine site make it a valuable reference standard in oncology research, particularly for glioblastoma models[2]. Its established in vivo tolerability and distinct structural profile make it a preferred baseline material over crude mixtures or uncharacterized analogs in advanced drug discovery and immunological workflows .
Substituting Frentizole with generic benzothiazoles, simple ureas, or broad-spectrum immunosuppressants fundamentally compromises assay integrity and in vivo model viability. In neurodegenerative research, structurally related benzothiazoles like Thioflavin T introduce severe fluorescent interference in enzyme-coupled assays and lack Frentizole's therapeutic tolerability[3]. In oncology models, minor structural modifications to the Frentizole scaffold—such as bromination or altering the urea linker to a thiourea—completely abolish its specific antiproliferative activity against resistant cell lines like U87MG glioblastoma [1]. Furthermore, in immunological studies, replacing Frentizole with standard corticosteroids like methylprednisolone alters the specific lymphocyte suppression profile (e.g., Con A vs. PHA sensitivity) and introduces unacceptable risks of opportunistic infections in murine models, destroying baseline reproducibility [2].
When evaluating tubulin inhibitors for glioblastoma, the exact Frentizole structure is required. While brominated ethyl urea benzothiazole analogs show activity against HeLa cells, they are entirely inactive against the U87MG glioblastoma cell line. Frentizole uniquely retains antiproliferative activity against U87MG with an IC50 of 7.33 μM[1].
| Evidence Dimension | Antiproliferative activity (IC50) against U87MG glioblastoma cells |
| Target Compound Data | Frentizole (IC50 = 7.33 μM) |
| Comparator Or Baseline | Brominated ethyl urea BZT analogs (Inactive / > threshold) |
| Quantified Difference | Absolute retention of activity vs. complete loss of efficacy |
| Conditions | In vitro cell viability assay (U87MG cell line) |
Procurement of the exact Frentizole structure is mandatory for glioblastoma tubulin-inhibition models, as generic structural analogs lose all efficacy against this specific cell line.
In vivo immunosuppression models often fail due to laboratory-acquired infections. Frentizole maintains host resistance to Pseudomonas aeruginosa and Candida albicans even at super-immunosuppressive doses, whereas standard agents like azathioprine and methylprednisolone severely predispose the host to lethal infections [1].
| Evidence Dimension | Host survival and resistance to opportunistic pathogens |
| Target Compound Data | Frentizole (Maintains resistance at super-immunosuppressive doses) |
| Comparator Or Baseline | Azathioprine / Methylprednisolone (Predisposes host to lethal infections) |
| Quantified Difference | Viable host defense vs. lethal opportunistic infection susceptibility |
| Conditions | Murine in vivo immunosuppression models challenged with pathogens |
Ensures the viability and longevity of immunosuppressed animal models by preventing confounding mortality from laboratory-acquired infections.
Frentizole provides highly specific immunomodulation compared to broad-spectrum corticosteroids. It effectively suppresses human lymphocytes responding to Concanavalin A (Con A) and Pokeweed Mitogen (PWM), achieving 58% inhibition of the Con A response at 500 ng/mL, whereas methylprednisolone is more inhibitory for PHA-stimulated cells.
| Evidence Dimension | Inhibition of mitogen-induced blastogenesis |
| Target Compound Data | Frentizole (58% inhibition of Con A response at 500 ng/mL) |
| Comparator Or Baseline | Methylprednisolone (Dominant inhibition of PHA, weak on Con A) |
| Quantified Difference | Orthogonal pathway selectivity (Con A/PWM vs. PHA) |
| Conditions | Human lymphocyte cultures stimulated by specific mitogens |
Provides researchers with a precise, pathway-specific immunomodulator for in vitro assays, rather than a blunt-force, non-specific corticosteroid.
In Alzheimer's drug discovery, Frentizole serves as the foundational, non-toxic baseline for ABAD-Aβ interaction inhibition (IC50 = 200 μM). Unlike alternative benzothiazole binders such as Thioflavin T, which is a fluorescent dye that causes severe optical interference in enzyme-coupled assays, Frentizole provides a clean, therapeutically relevant scaffold [1].
| Evidence Dimension | ABAD-Aβ interaction inhibition and assay compatibility |
| Target Compound Data | Frentizole (IC50 = 200 μM; non-fluorescent, non-toxic) |
| Comparator Or Baseline | Thioflavin T (Fluorescent dye; causes optical assay interference) |
| Quantified Difference | Clean enzyme-coupled assay readout vs. severe optical interference |
| Conditions | In vitro ABAD/17β-HSD10 enzyme inhibition assays |
Frentizole provides a reliable, non-interfering chemical baseline for screening novel Alzheimer's therapeutics without the optical artifacts caused by fluorescent analogs.
As the foundational benchmark for ABAD/17β-HSD10 inhibition assays, Frentizole is the required control compound when evaluating the efficacy and blood-brain barrier permeability of novel benzothiazolyl urea or thiourea derivatives. Its lack of fluorescent interference ensures accurate readouts in enzyme-coupled assays [2].
Due to its unique retention of antiproliferative activity against the U87MG cell line compared to its brominated analogs, Frentizole is the optimal colchicine-site ligand for researching targeted therapies in resistant brain cancers [1].
Frentizole is the preferred immunosuppressant for murine models where maintaining host resistance to opportunistic bacterial and fungal infections (such as P. aeruginosa and C. albicans) is critical for long-term study survival .
In cellular immunology, Frentizole is utilized to specifically suppress Concanavalin A (Con A) and Pokeweed Mitogen (PWM) driven pathways without broadly ablating PHA-stimulated responses, offering precise control over immune activation .
Irritant